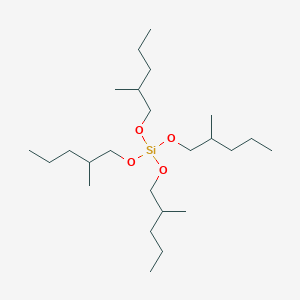
Tetrakis(2-methylpentyl) silicate
Description
Tetrakis(2-methylpentyl) silicate is an organosilicon compound with the molecular formula C₂₄H₅₂O₄Si (inferred from structural analogs like tetrakis(2-ethylbutyl) silicate ). It consists of a central silicon atom bonded to four 2-methylpentyloxy groups. These branched alkyl substituents confer high hydrophobicity, thermal stability, and low volatility compared to smaller silicate esters. Applications likely include lubricants, polymer additives, or hydrophobic coatings due to its bulky alkyl chains .
Properties
CAS No. |
18765-32-7 |
|---|---|
Molecular Formula |
C24H52O4Si |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
tetrakis(2-methylpentyl) silicate |
InChI |
InChI=1S/C24H52O4Si/c1-9-13-21(5)17-25-29(26-18-22(6)14-10-2,27-19-23(7)15-11-3)28-20-24(8)16-12-4/h21-24H,9-20H2,1-8H3 |
InChI Key |
YDKTYXHLGONSAS-UHFFFAOYSA-N |
SMILES |
CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC |
Canonical SMILES |
CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC |
Synonyms |
SILICICACID,TETRA-2-METHYL-1-PENTYLESTER |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Silicate Esters
Structural and Molecular Properties
The table below summarizes key structural and molecular parameters of tetrakis(2-methylpentyl) silicate and its analogs:
Key Observations :
- Branching vs. Linearity : Branched alkyl groups (e.g., 2-methylpentyl, 2-ethylbutyl) enhance hydrophobicity and reduce crystallinity compared to linear analogs like tetraethyl silicate .
- Functional Groups : Epoxy groups in tetraglycidyl silicate enable polymerization, while fluorinated substituents (e.g., trifluoroethyl) improve chemical resistance .
- Aromatic vs. Aliphatic : Aryl-substituted silicates (e.g., 4-methylphenyl) exhibit higher thermal stability (~300°C decomposition) due to rigid aromatic rings .
Physicochemical and Application-Based Comparison
Thermal Stability
- This compound : Estimated decomposition temperature >200°C (inferred from branched alkyl analogs ).
- Tetrakis(4-methylphenyl) silicate : Stable up to 300°C, making it suitable for high-temperature electronic applications .
- Tetraethyl silicate : Lower thermal stability (~160°C decomposition), limiting use in high-heat environments .
Solubility and Hydrophobicity
- Branched alkyl silicates (e.g., 2-methylpentyl, 2-ethylbutyl) are insoluble in water but soluble in nonpolar solvents like hexane .
- Fluorinated derivatives (e.g., trifluoroethyl) show unique solubility in both polar aprotic and fluorinated solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


